molecular formula C12H16N4 B1470196 (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267786-38-8

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1470196
CAS RN: 1267786-38-8
M. Wt: 216.28 g/mol
InChI Key: OXLAUCHPPXXLGR-UHFFFAOYSA-N
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Description

The compound “(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of compounds known as 1,2,3-triazoles . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Click Chemistry Catalyst

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine: is utilized as a ligand in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . It stabilizes copper(I) ions, preventing their disproportionation and oxidation, which enhances the reaction’s efficiency and yield. This application is crucial for synthesizing a wide array of triazole-containing compounds, which are valuable in medicinal chemistry and materials science.

Drug Discovery and Development

In the realm of drug discovery, this compound serves as a scaffold for the synthesis of various bioactive molecules . Its triazole ring can mimic peptide bonds or serve as a pharmacophore, interacting with biological targets to modulate their activity. This versatility makes it a valuable starting point for the development of new therapeutic agents .

Bioconjugation

The triazole moiety of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is often used in bioconjugation strategies. It can link biomolecules to fluorescent tags, drugs, or other functional groups, enabling the creation of targeted therapies, diagnostic tools, and advanced biomaterials .

Material Science

In material science, this compound’s ability to participate in click chemistry reactions is exploited to modify surfaces or create polymers with specific properties. For instance, it can be used to introduce functional groups onto polymer chains, altering their solubility, thermal stability, or mechanical strength .

Nanotechnology

Nanotechnology applications benefit from the compound’s role in synthesizing nanoparticles with tailored surface chemistry. By attaching various functional groups through click chemistry, nanoparticles can be designed for drug delivery, imaging, or as catalysts in chemical reactions .

Agricultural Chemistry

The triazole ring is a common motif in agrochemicals due to its stability and bioactivity(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can be used to create new fungicides, herbicides, or insecticides, contributing to the development of more effective and safer agricultural products .

Environmental Science

In environmental science, this compound’s derivatives can be employed to remove pollutants from water or soil. They can act as chelating agents, adsorbents, or catalysts in processes designed to degrade or capture hazardous substances .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be part of sensors or assays. Its ability to form stable complexes with metals or other analytes makes it useful in developing new methods for detecting and quantifying chemical species in various samples .

Mechanism of Action

Target of Action

The primary target of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, stabilizing these ions in the reaction environment . This stabilization enhances the catalytic effect of copper ions in certain chemical reactions .

Mode of Action

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine interacts with its targets (copper ions) by forming a complex with them. This interaction stabilizes the copper ions, preventing their disproportionation and oxidation . This stabilization keeps the copper ions accessible for chemical reactions .

Biochemical Pathways

It’s known that the compound enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition . This suggests that the compound may play a role in reactions involving these substances.

Result of Action

The primary result of the action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is the stabilization of copper ions and the enhancement of their catalytic effect in the azide-acetylene cycloaddition . This can facilitate certain chemical reactions, potentially leading to various molecular and cellular effects.

Action Environment

The action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is influenced by the reaction environment. The compound has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of oxygen and moisture in the environment.

properties

IUPAC Name

(1-benzyl-5-ethyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLAUCHPPXXLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
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Reactant of Route 6
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